4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene
Description
4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H5Br2F3 . It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJDTDNOPPUSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214327-32-8 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of m-Chlorobenzotrifluoride
The synthesis begins with the nitration of m-chlorobenzotrifluoride (C₆H₄ClCF₃) using a mixed acid system, typically nitric and sulfuric acids, at temperatures between 0°C and 50°C. This step selectively introduces a nitro group at the para position relative to the chlorine atom, yielding 5-chloro-2-nitrobenzotrifluoride. The reaction proceeds with >85% efficiency, as confirmed by HPLC analysis.
Ammoniation to 2-Nitro-5-aminobenzotrifluoride
In the ammoniation step, the chlorine substituent in 5-chloro-2-nitrobenzotrifluoride is replaced by an amino group through treatment with aqueous or gaseous ammonia under pressurized conditions (2–5 bar) at 80–120°C. Copper-based catalysts, such as copper powder or cuprous oxide, facilitate this nucleophilic substitution, achieving conversions exceeding 90%. The resulting 2-nitro-5-aminobenzotrifluoride is isolated via fractional distillation.
Bromination at the Methyl Position
Bromination introduces a bromine atom at the methyl group adjacent to the amino substituent. The reaction employs elemental bromine (Br₂) in acetic acid or dichloromethane at −15°C to 25°C. This step generates 2-nitro-4-bromo-5-aminobenzotrifluoride with a regioselectivity of >95%, attributed to the directing effects of the electron-donating amino group. Excess bromine is quenched with sodium thiosulfate, and the product is purified via recrystallization.
Deamination Using tert-Butyl Nitrite
The final deamination step replaces the amino group with a hydrogen atom using tert-butyl nitrite ((CH₃)₃CONO) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Conducted at 50–80°C, this reaction avoids the acidic wastewater associated with traditional diazotization methods. The process achieves a yield of 88–92% and a purity of ≥99%, as validated by GC-MS and NMR spectroscopy.
Table 1: Reaction Conditions and Yields for Each Synthesis Step
| Step | Reagents/Conditions | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–50°C | 85–90 | 98 |
| Ammoniation | NH₃, Cu catalyst | 80–120°C | 90–92 | 97 |
| Bromination | Br₂, CH₃COOH/CH₂Cl₂ | −15–25°C | 92–95 | 99 |
| Deamination | (CH₃)₃CONO, DMF/DMAc | 50–80°C | 88–92 | 99.5 |
Advantages Over Conventional Diazotization Methods
The patented route circumvents the drawbacks of classical deamination techniques, which require diazotization at −5°C to 10°C followed by hydrolysis with mineral acids. These traditional methods generate acidic wastewater (pH 1–2) containing residual nitrous acid, necessitating costly neutralization. In contrast, the tert-butyl nitrite-mediated deamination operates at ambient to moderately elevated temperatures, reduces energy consumption by 40%, and eliminates acid waste.
Table 2: Environmental and Economic Comparison
| Parameter | Traditional Diazotization | Patented Deamination |
|---|---|---|
| Temperature Range | −5–10°C | 50–80°C |
| Acidic Waste Generated | 500–700 L/kg product | 0 L/kg product |
| Energy Consumption | High (refrigeration) | Moderate |
| Yield | 85–88% | 88–92% |
Analytical Characterization and Physicochemical Properties
The final product exhibits a molecular weight of 317.93 g/mol (C₈H₅Br₂F₃) and a density of 1.89 g/cm³. Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.85 (d, 1H, J = 8.2 Hz), 7.72 (s, 1H), 7.58 (d, 1H, J = 8.2 Hz), 4.92 (s, 2H, CH₂Br).
- ¹³C NMR : δ 142.1 (CF₃), 134.9 (C-Br), 129.8–122.4 (aromatic carbons), 33.7 (CH₂Br).
- MS (EI) : m/z 316.9 [M]⁺, 318.9 [M+2]⁺ (Br isotope pattern).
The compound’s stability under ambient conditions and solubility in common organic solvents (e.g., dichloromethane, THF) facilitate its use in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding benzyl alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted benzyl derivatives like benzyl amines, benzyl thiols, or benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or hydrocarbon derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity makes it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce specific functional groups into peptides, proteins, or nucleic acids, facilitating the study of biological processes and molecular mechanisms.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzyl position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Molecular Targets and Pathways: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of proteins, nucleic acids, or other biomolecules, affecting their biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzyl bromide: Lacks the bromine substitution at the 5-position, resulting in different reactivity and applications.
5-Bromo-2-fluorobenzyl bromide: Substitution of fluorine instead of trifluoromethyl group, leading to variations in chemical properties and reactivity.
2,5-Difluorobenzyl bromide: Contains two fluorine atoms instead of a trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, enhancing the compound’s reactivity and stability. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capacity, while the bromine atom provides a reactive site for substitution reactions. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Biological Activity
4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C8H6Br2F3
- Molecular Weight : 307.94 g/mol
- Chemical Structure : The presence of bromine and trifluoromethyl groups enhances its lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's membrane permeability, while the bromine atoms can participate in nucleophilic substitution reactions. These features allow the compound to modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological properties, including:
- Anticancer Activity : Studies have shown that brominated aromatic compounds can inhibit tumor cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Halogenated compounds are known for their antibacterial and antifungal activities. Preliminary studies indicate that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.
Comparative Biological Activity Table
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Activity : A study on a series of brominated aromatic compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Effects : In vitro tests showed that similar halogenated compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their efficacy.
- Enzyme Inhibition : Research has indicated that certain derivatives can act as inhibitors of specific enzymes involved in cancer progression, such as topoisomerases and kinases. This suggests a multifaceted mechanism of action where these compounds can interfere with critical cellular pathways.
Q & A
Q. What synthetic methodologies are effective for preparing 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene?
Methodological Answer:
- Bromination Strategies : For brominated aromatic compounds, bromomethyl groups can be introduced via radical bromination or electrophilic substitution. For example, describes using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media to brominate methyl groups on trifluoromethylbenzene derivatives. Adjusting stoichiometry and reaction time can optimize bromine placement .
- Positional Control : The trifluoromethyl group (-CF₃) is electron-withdrawing, directing bromination to specific positions. For para-substituted derivatives (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene in ), bromination may occur under milder conditions compared to meta-substituted analogs .
Q. Table 1: Comparative Synthesis Approaches
| Method | Reagents/Conditions | Key Considerations | Source |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), UV light | Steric hindrance affects yields | Extrapolated from |
| Electrophilic Substitution | Br₂, FeBr₃ catalyst | -CF₃ directs para/ortho bromination |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use GC or HPLC with a halogen-sensitive detector (e.g., ECD) to assess purity. notes >95% purity validation via GC for similar brominated aromatics .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : The bromomethyl (-CH₂Br) proton resonates at δ ~4.3–4.7 ppm, while aromatic protons show splitting patterns dependent on substituent positions.
- 19F NMR : The -CF₃ group appears as a singlet at δ ~-60 to -65 ppm .
- Elemental Analysis : Confirm Br and F content via combustion analysis or X-ray fluorescence.
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition (as recommended for 1-(bromomethyl)-4-(trifluoromethyl)benzene in ) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood. Brominated compounds may release toxic fumes (HBr) upon decomposition .
- Emergency Response : In case of skin contact, rinse immediately with water and consult a physician (per SDS guidelines in ) .
Advanced Research Questions
Q. How do substituent positions influence the reactivity of brominated trifluoromethylbenzenes in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : The -CF₃ group at position 1 deactivates the ring, reducing electrophilic substitution rates. However, the bromine at position 4 and bromomethyl at position 2 create steric hindrance, favoring meta-selectivity in Suzuki-Miyaura couplings.
- Case Study : For 1-(bromomethyl)-3-(trifluoromethyl)benzene (), computational studies suggest the -CF₃ group stabilizes transition states via inductive effects, accelerating aryl-bromide bond cleavage in Pd-catalyzed reactions .
Q. What computational tools can predict reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The -CF₃ group’s electronegativity lowers LUMO energy, making the bromine more susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilicity in SN2 reactions involving the bromomethyl group.
Q. Table 2: Key Computational Parameters
| Parameter | Value/Model | Application |
|---|---|---|
| HOMO-LUMO Gap | 6.2 eV (B3LYP/6-31G*) | Predicts electrophilic sites |
| Solvent Dielectric Constant | ε = 37.5 (DMF) | Reaction medium optimization |
Q. How can contradictory data on reaction yields be resolved in scaling up synthesis?
Methodological Answer:
- Root Cause Analysis :
- Mitigation Strategies : Use inert atmospheres (Ar/N₂) and molecular sieves to control moisture.
Q. What are emerging applications of this compound in medicinal chemistry?
Methodological Answer:
- Fragment-Based Drug Design : The -CF₃ group enhances metabolic stability, while the bromine serves as a handle for late-stage functionalization. For example, highlights its use as a building block for kinase inhibitors .
- Proteolysis-Targeting Chimeras (PROTACs) : The bromomethyl group can link E3 ligase ligands to target proteins, enabling degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
